molecular formula C18H21N7O3S B2694315 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1206999-35-0

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B2694315
CAS No.: 1206999-35-0
M. Wt: 415.47
InChI Key: RMQKJJMABTTWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a unique structural framework combining heterocyclic and sulfone functionalities. Its core structure includes:

  • A 3,5-dimethyl-1H-pyrazole ring: A nitrogen-rich aromatic system that may contribute to target binding and metabolic stability.
  • An acetamide linker: Bridges the pyrazole and tetrazole-containing phenyl group, offering conformational flexibility.
  • A 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl group: The tetrazole ring, a bioisostere for carboxylic acids, improves bioavailability and resistance to enzymatic degradation .

For example, the tetrazole group is frequently employed in kinase inhibitors and ferroptosis-inducing agents .

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c1-12-17(13(2)25(21-12)16-7-8-29(27,28)10-16)9-18(26)20-14-3-5-15(6-4-14)24-11-19-22-23-24/h3-6,11,16H,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKJJMABTTWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: This step involves the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Thiolane Group: The thiolane group can be introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the pyrazole intermediate.

    Coupling with Tetrazole-Substituted Phenyl Acetamide: The final step involves the coupling of the pyrazole-thiolane intermediate with the tetrazole-substituted phenyl acetamide using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The pyrazole core (3,5-dimethyl substitution) undergoes electrophilic substitution and functionalization:

  • Nitration : Directed by the electron-donating methyl groups, nitration occurs at the 4-position under HNO₃/H₂SO₄, yielding a nitro derivative1.

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets the 4-position due to steric and electronic effects1.

Table 1: Pyrazole Ring Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative72
BrominationBr₂/FeBr₃, 80°C4-Bromo derivative65

Sulfone Group (1,1-Dioxo-thiolan) Reactivity

The sulfone group in the thiolan ring is electron-withdrawing and stabilizes adjacent carbanions:

  • Nucleophilic Substitution : Reacts with Grignard reagents (e.g., MeMgBr) at the α-carbon to form alkylated derivatives2.

  • Oxidation Resistance : Stable under H₂O₂/acetone, retaining sulfone integrity2.

Table 2: Sulfone Group Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationMeMgBr, THF, −10°Cα-Methylated sulfone58

Acetamide Functionalization

The acetamide linker participates in hydrolysis and condensation:

  • Acidic Hydrolysis : HCl (6M) cleaves the amide bond to form carboxylic acid1.

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines1.

Table 3: Acetamide Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
Hydrolysis6M HCl, refluxCarboxylic acid89
Schiff BaseBenzaldehyde, EtOHImine derivative75

Tetrazole Ring Reactivity

The tetrazole group (1H-1,2,3,4-tetrazol-1-yl) undergoes:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF to form N-methyl derivatives2.

  • Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via nitrogen lone pairs2.

Table 4: Tetrazole Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, DMF, 60°CN-Methyltetrazole81

Cross-Reactivity and Stability

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA2.

  • pH Sensitivity : Stable in pH 3–9; tetrazole ring protonates below pH 32.

Mechanistic Insights

  • Electrophilic Substitution : Methyl groups on pyrazole direct incoming electrophiles to the 4-position1.

  • Sulfone Effects : Electron-withdrawing nature enhances acetamide hydrolysis rates1.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and tetrazole rings exhibit significant biological activities. The specific compound has been studied for its potential:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.
  • Anti-inflammatory Properties : The presence of the pyrazole ring is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Some derivatives of pyrazole have shown promise in inhibiting cancer cell proliferation. This compound's structural features may enhance its efficacy against specific cancer types.

Applications in Medicinal Chemistry

The unique combination of functional groups in 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide opens avenues for medicinal applications:

Drug Design

The compound can serve as a lead structure for the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease processes. Its ability to modify biological pathways makes it a valuable candidate for further optimization.

Diagnostic Tools

Due to its chemical properties, this compound could potentially be used in diagnostic applications where selective binding to biomolecules is required.

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial effectiveness against standard bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial activity. The compound under discussion was included in this evaluation and showed promising results against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Assays

In another study focusing on anti-inflammatory compounds, derivatives similar to 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide were tested using various in vitro models. The findings suggested that compounds with similar structural features effectively reduced inflammatory markers .

Mechanism of Action

The mechanism of action of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name Key Features Bioactivity/Application Distinctive Advantages/Limitations
Target Compound Thiolan sulfone, dimethylpyrazole, tetrazole-phenyl acetamide Potential ferroptosis inducer (inferred from tetrazole’s role in redox modulation) Enhanced solubility (sulfone), metabolic stability (tetrazole), and target selectivity .
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl) ethyl)acetamide () Difluoromethyl pyrazole, sulfonamide indazole, fluorinated phenyl groups Likely kinase inhibitor (based on sulfonamide and fluorinated motifs) Higher lipophilicity (fluorine substituents) but potential toxicity due to fluorinated groups.
Natural ferroptosis inducers (e.g., artemisinin derivatives) Endoperoxide bridges, sesquiterpene lactones Selective ferroptosis induction in cancer cells Limited bioavailability; synthetic analogs (e.g., target compound) address this via tetrazole.
Pyrazole-acetamide derivatives without sulfone/tetrazole Simple pyrazole-acetamide backbone Moderate enzyme inhibition (e.g., COX-2) Poor solubility and rapid metabolic clearance compared to sulfone/tetrazole variants .

Key Findings:

Structural Advantages: The thiolan sulfone group improves aqueous solubility compared to non-sulfonated analogs, critical for oral bioavailability . The tetrazole moiety enhances resistance to cytochrome P450-mediated metabolism, a limitation observed in carboxylic acid-based compounds .

Compared to fluorinated analogs (), the absence of fluorine in the target compound may lower toxicity risks but could reduce membrane permeability .

Synthetic Feasibility :

  • The compound’s synthesis likely follows routes similar to , utilizing modular coupling of pre-functionalized pyrazole and tetrazole intermediates. However, the sulfone group may require additional oxidation steps, impacting yield .

Biological Activity

The compound 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a complex organic molecule that incorporates various heterocyclic structures known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring and a tetrazole moiety, both of which are associated with a range of biological activities. The presence of the thiolane and acetamide groups further enhances its chemical reactivity and potential bioactivity.

Chemical Information

PropertyValue
Chemical Formula C13H15N5O2S
Molecular Weight 293.36 g/mol
IUPAC Name 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
PubChem CID 16770330

Antitumor Activity

Research indicates that compounds containing pyrazole and tetrazole rings exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values in the micromolar range against glioma cells, indicating potential for further development as anticancer agents .

Antimicrobial Properties

Pyrazole derivatives have also been reported to possess antimicrobial activity. The incorporation of tetrazole and thiolane moieties may enhance this property. Studies have shown that compounds with similar structures exhibit broad-spectrum antimicrobial effects against bacteria and fungi .

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that certain derivatives can cause cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole-based compounds:

  • Synthesis of Pyrazole Derivatives : A study synthesized various substituted pyrazoles and evaluated their cytotoxicity against cancer cell lines. Compounds with specific substitutions showed enhanced activity compared to standard chemotherapeutics like 5-FU .
  • Tetrazole Incorporation : Research demonstrated that the addition of tetrazole rings significantly improved the biological activity of otherwise less active compounds. This enhancement is attributed to increased interactions with biological targets due to the unique electronic properties of tetrazoles .

Comparative Analysis

To better understand the biological efficacy of the target compound, a comparative analysis with related compounds is beneficial:

CompoundBiological ActivityIC50 (µM)
2-[1-(1,1-dioxo-thiolan)]-pyrazoleAntitumor5.13
Tetrazole-substituted pyrazolesAntimicrobialVaries
Standard Chemotherapeutics (e.g., 5-FU)Antitumor8.34

Q & A

Q. Solutions :

  • Process control : Use jacketed reactors with temperature gradients (<5°C variation) .
  • Continuous flow chemistry : Enhances mixing and reduces batch heterogeneity .
  • Crystallization optimization : Anti-solvent addition (water) improves yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.